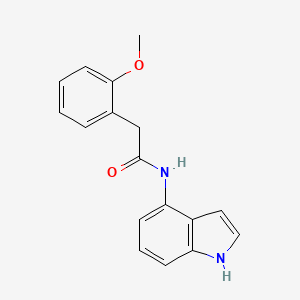![molecular formula C24H26N2O6 B11136174 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11136174.png)
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of 8-methoxy-2-oxo-2H-chromen-3-yl chloride: The carboxylic acid group is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂).
Coupling with 4-hydroxyphenyl ether: The acid chloride reacts with 4-hydroxyphenyl ether to form the intermediate 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid.
Amidation with N-(2-aminoethyl)morpholine: The final step involves the amidation reaction where the intermediate reacts with N-(2-aminoethyl)morpholine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the chromene ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene derivatives.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has shown potential as an anti-inflammatory and antioxidant agent. It is being studied for its ability to modulate biological pathways involved in inflammation and oxidative stress.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antioxidant Action: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative damage.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 4-hydroxy-2-quinolones
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
Uniqueness
Compared to similar compounds, 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide stands out due to its unique combination of a chromene core with a morpholine moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O6/c1-29-21-4-2-3-18-15-20(24(28)32-23(18)21)17-5-7-19(8-6-17)31-16-22(27)25-9-10-26-11-13-30-14-12-26/h2-8,15H,9-14,16H2,1H3,(H,25,27) |
InChI Key |
QIHIJDOOOKJDKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136091.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11136093.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11136108.png)
![2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one](/img/structure/B11136116.png)
![5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136118.png)
![5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136130.png)
![8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11136136.png)
![6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B11136139.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136141.png)
![Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B11136147.png)
![5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11136149.png)

![6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11136167.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11136169.png)
